molecular formula C21H22O4S B2801357 Naphthalen-1-yl 4-butoxy-3-methylbenzene-1-sulfonate CAS No. 2361740-81-8

Naphthalen-1-yl 4-butoxy-3-methylbenzene-1-sulfonate

Cat. No.: B2801357
CAS No.: 2361740-81-8
M. Wt: 370.46
InChI Key: FDCYTMAJXMCRBW-UHFFFAOYSA-N
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Description

Naphthalen-1-yl 4-butoxy-3-methylbenzene-1-sulfonate is a chemical compound used in scientific research. Its versatile properties make it applicable in various fields, including organic synthesis and material science, enabling advancements in drug discovery and innovative materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-yl 4-butoxy-3-methylbenzene-1-sulfonate typically involves the sulfonation of naphthalene derivatives followed by the introduction of butoxy and methyl groups. The reaction conditions often require the use of strong acids like sulfuric acid or chlorosulfonic acid for the sulfonation step. Subsequent steps may involve the use of butyl alcohol and methylating agents under controlled temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation reactors where naphthalene is treated with sulfonating agents. The process is followed by purification steps such as crystallization or distillation to obtain the pure compound. The scalability of the process ensures that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl 4-butoxy-3-methylbenzene-1-sulfonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, reduced sulfonates, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Naphthalen-1-yl 4-butoxy-3-methylbenzene-1-sulfonate is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: The compound is used in the development of new materials with unique properties.

    Drug Discovery: It is utilized in the synthesis of potential pharmaceutical compounds.

    Innovative Materials: The compound’s properties enable the creation of materials with specific functionalities for industrial applications.

Mechanism of Action

The mechanism of action of Naphthalen-1-yl 4-butoxy-3-methylbenzene-1-sulfonate involves its interaction with molecular targets and pathways. The compound can act as a sulfonating agent, introducing sulfonate groups into other molecules. This interaction can affect the molecular structure and function of the target compounds, leading to various biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-sulfonic acid: A simpler sulfonated derivative of naphthalene.

    4-Butoxy-3-methylbenzenesulfonic acid: A related compound with similar functional groups but different structural arrangement.

    Naphthalene-2-sulfonic acid: Another sulfonated naphthalene derivative with the sulfonate group in a different position.

Uniqueness

Naphthalen-1-yl 4-butoxy-3-methylbenzene-1-sulfonate is unique due to its specific combination of functional groups and structural arrangement. This uniqueness allows it to exhibit distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

naphthalen-1-yl 4-butoxy-3-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O4S/c1-3-4-14-24-20-13-12-18(15-16(20)2)26(22,23)25-21-11-7-9-17-8-5-6-10-19(17)21/h5-13,15H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCYTMAJXMCRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=CC3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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